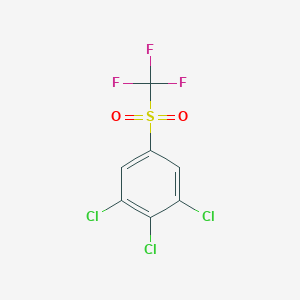
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" is a compound that belongs to a class of chemicals with significant potential in various fields of chemistry due to its unique combination of halogen and sulfonyl functional groups. This compound's structure allows for a wide range of chemical reactions, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" often involves the use of powerful reagents to introduce trifluoromethanesulfonyl and chloro groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent method for generating glycosyl triflates from thioglycosides, showcasing the versatility of similar functional groups in synthesis (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" has been explored through various spectroscopic methods and theoretical calculations. For instance, the structure and conformation of 1,3,5-tris(trifluoromethyl)benzene have been thoroughly studied, providing insights into the effects of substituents on benzene ring geometry and electron distribution (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The unique structure of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" allows for diverse chemical reactions, particularly in the formation of complex molecules through regioselective cycloadditions and cross-coupling reactions. For example, trifluoromethanesulfonyloxy-group-directed regioselective cycloadditions have been utilized for the synthesis of functionalized benzo-fused heterocycles, demonstrating the compound's utility in organic synthesis (Ikawa et al., 2015).
Physical Properties Analysis
The physical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" and similar compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl and sulfonyl groups affects the compound's boiling point, solubility, and density. Studies on related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, provide valuable data on how such substituents alter physical properties (Kolesnikova et al., 2014).
Chemical Properties Analysis
The chemical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" are characterized by its reactivity towards various nucleophiles and electrophiles. The electron-withdrawing effects of the trifluoromethanesulfonyl group make the benzene ring more susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Research on similar compounds highlights the potential for creating complex molecules through strategic functionalization (Ikawa et al., 2015).
Applications De Recherche Scientifique
Let's try to retrieve the information one more time.
Scientific Research Applications of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
Catalyst in Synthesis Processes
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene and its derivatives are utilized in various synthesis processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Furthermore, silver trifluoromethanesulfonate promotes a direct and mild formylation of benzenes, showcasing powerful formylation under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa et al., 2013).
Applications in Electropolymerization and Polymerization Processes
The compound plays a significant role in the electro-oxidative polymerization of benzene, especially in the presence of strong acids like trifluoromethanesulfonic acid, which acts as both an electrolyte and a catalyst. This process efficiently yields poly(p-phenylene) (Yamamoto et al., 1988).
Involvement in Complex Chemical Reactions
The derivative trifluoromethyl trifluoromethanesulfonate is synthesized through reactions involving silver trifluoromethanesulfonate with trifluoromethyl iodide, leading to the formation of trifluoromethanesulfonyl compounds. This compound exemplifies the SO2-O bond fission of alkyl trifluoromethanesulfonates (Kobayashi et al., 1980).
Role as Reagents
1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride is a potent combination of shelf-stable reagents that activate both armed and disarmed thioglycosides via glycosyl triflates. This demonstrates its importance in the formation of diverse glycosidic linkages (Crich & Smith, 2001).
Use in Catalysis
The compound also finds use in catalysis, as seen with gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an effective and environmentally friendly catalyst (Prakash et al., 2003).
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWSNOXLVTSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545833 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene | |
CAS RN |
104614-75-7 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

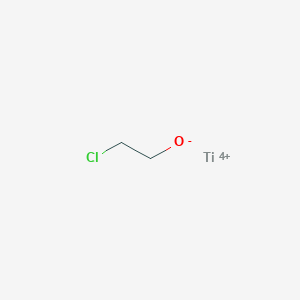
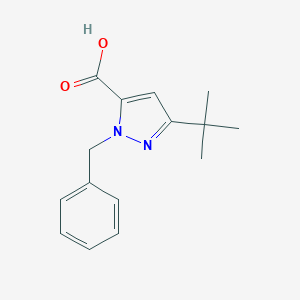
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
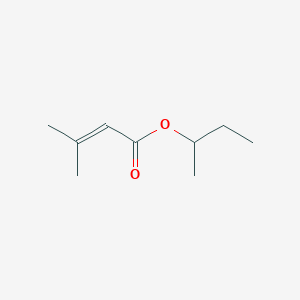
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
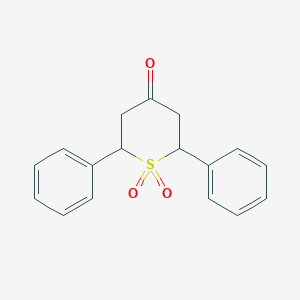
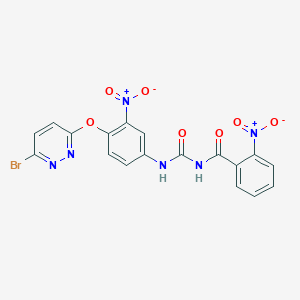
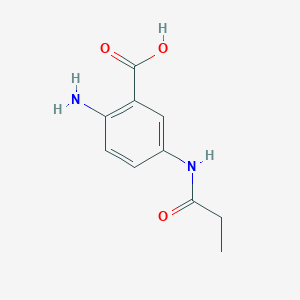


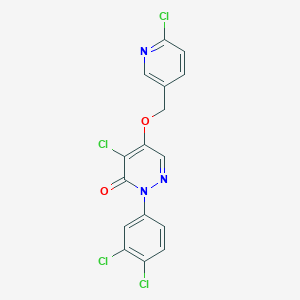
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)